Cas no 857872-90-3 (2-(4-Fluoro-3-methylphenyl)cyclohexan-1-ol)

2-(4-Fluoro-3-methylphenyl)cyclohexan-1-ol structure
857872-90-3 structure
Product Name:2-(4-Fluoro-3-methylphenyl)cyclohexan-1-ol
CAS No:857872-90-3
MF:C13H17FO
MW:208.271887540817
CID:4788910
PubChem ID:2759026
Update Time:2025-07-18

2-(4-Fluoro-3-methylphenyl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluoro-3-methylphenyl)cyclohexan-1-ol
    • 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-ol
    • MDL: MFCD07774766
    • Inchi: 1S/C13H17FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3
    • InChI Key: NGMFHSGOHAVGAM-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C)C1CCCCC1O

Computed Properties

  • Exact Mass: 208.126343324g/mol
  • Monoisotopic Mass: 208.126343324g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 20.2

2-(4-Fluoro-3-methylphenyl)cyclohexan-1-ol Pricemore >>

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Additional information on 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-ol

Recent Advances in the Study of 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-ol (CAS: 857872-90-3)

The compound 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-ol (CAS: 857872-90-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexanol backbone substituted with a fluoro-methylphenyl group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug development.

One of the key areas of interest is the compound's role as an intermediate in the synthesis of more complex bioactive molecules. Researchers have developed novel synthetic routes to produce 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-ol with high yield and purity, which is critical for its application in medicinal chemistry. The compound's structural features make it a versatile building block for the development of new drugs targeting central nervous system (CNS) disorders, inflammatory diseases, and certain types of cancer.

Pharmacological studies have revealed that 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-ol exhibits moderate affinity for several neurotransmitter receptors, including serotonin and dopamine receptors. This suggests potential applications in the treatment of neuropsychiatric conditions such as depression, anxiety, and schizophrenia. Additionally, preliminary in vitro studies have demonstrated its anti-inflammatory properties, which could be leveraged in the development of new anti-inflammatory agents.

Recent advancements in computational chemistry have enabled researchers to model the interactions of 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-ol with various biological targets. Molecular docking studies have provided insights into the compound's binding modes and affinity, which are crucial for optimizing its pharmacological profile. These computational approaches, combined with experimental data, are paving the way for the rational design of derivatives with enhanced efficacy and reduced side effects.

Despite these promising findings, challenges remain in the development of 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-ol as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. Current efforts are focused on structural modifications to improve these properties while retaining the compound's beneficial pharmacological effects.

In conclusion, 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-ol (CAS: 857872-90-3) represents a promising candidate for drug development, with potential applications in CNS disorders and inflammatory diseases. Ongoing research aims to elucidate its mechanism of action, optimize its pharmacological properties, and explore its therapeutic potential in preclinical models. The integration of synthetic chemistry, pharmacology, and computational modeling will be key to advancing this compound towards clinical applications.

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